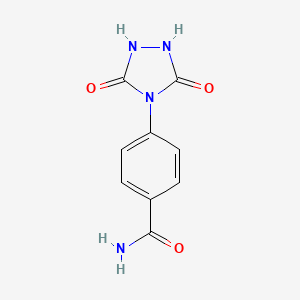
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide is a chemical compound with the molecular formula C9H8N4O3 It is a derivative of benzamide and contains a triazolidinone ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide typically involves the reaction of benzoyl chloride with 4-amino-1,2,4-triazolidine-3,5-dione. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid
- 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid
- Benzoic acid, 4-(2,4-dimethyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-
Uniqueness
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide is unique due to its specific chemical structure, which includes a benzamide moiety and a triazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
172510-63-3 |
|---|---|
Fórmula molecular |
C9H8N4O3 |
Peso molecular |
220.18 g/mol |
Nombre IUPAC |
4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzamide |
InChI |
InChI=1S/C9H8N4O3/c10-7(14)5-1-3-6(4-2-5)13-8(15)11-12-9(13)16/h1-4H,(H2,10,14)(H,11,15)(H,12,16) |
Clave InChI |
UDYZKHIBFFXOMH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N)N2C(=O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
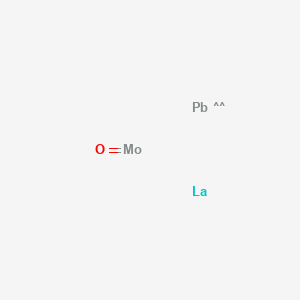

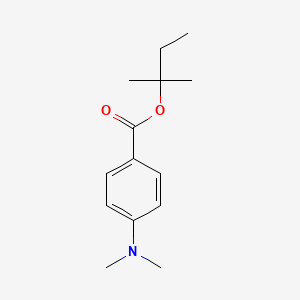
![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)
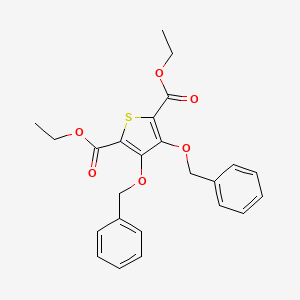
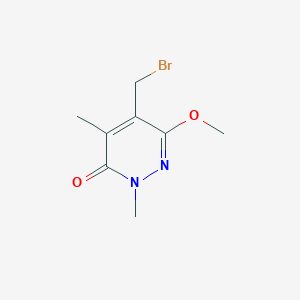

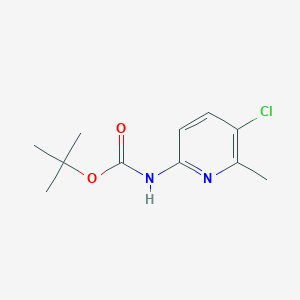
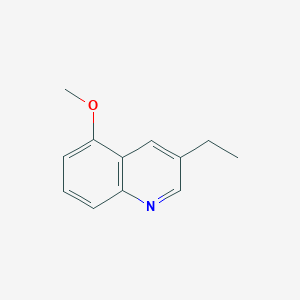
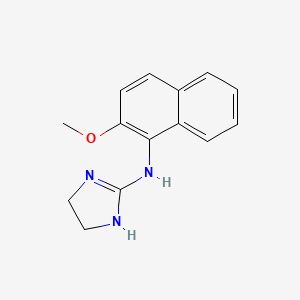

![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)
